molecular formula C18H21N5O2 B2906813 N-(2-oxo-2-(((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)amino)ethyl)benzamide CAS No. 1797873-80-3

N-(2-oxo-2-(((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)amino)ethyl)benzamide

Cat. No. B2906813
CAS RN: 1797873-80-3
M. Wt: 339.399
InChI Key: BSNSZURZWDKILB-UHFFFAOYSA-N
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Description

“N-(2-oxo-2-(((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)amino)ethyl)benzamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains an amide group (CONH2), which is a common feature in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine and pyrimidine rings would add rigidity to the structure and could influence its biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine and pyrimidine rings could influence its solubility, stability, and reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the biological activity of many compounds containing pyrrolidine and pyrimidine rings, this compound could have potential uses in medicine or other fields .

properties

IUPAC Name

N-[2-oxo-2-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c24-17(13-21-18(25)14-6-2-1-3-7-14)20-12-15-19-9-8-16(22-15)23-10-4-5-11-23/h1-3,6-9H,4-5,10-13H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNSZURZWDKILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)CNC(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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